molecular formula C7H3Cl2F3N2O B1451961 2,3-Dichloro-5-(trifluoromethyl)isonicotinamide CAS No. 1198475-46-5

2,3-Dichloro-5-(trifluoromethyl)isonicotinamide

Cat. No.: B1451961
CAS No.: 1198475-46-5
M. Wt: 259.01 g/mol
InChI Key: LQHHWPOWBMGPQQ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2,3-Dichloro-5-(trifluoromethyl)isonicotinamide plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with various biomolecules, including proteins and enzymes, to modulate their activity. For instance, it has been reported to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active site of the enzyme, leading to a decrease in its activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it affects cell signaling pathways by interacting with key signaling molecules, thereby influencing various cellular processes such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding interaction often results in changes in the conformation of the biomolecule, thereby affecting its activity. Additionally, this compound can influence gene expression by modulating the activity of transcription factors, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor that influences its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to modulate specific biochemical pathways without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and alterations in normal cellular function. Threshold effects have been observed, where a specific dosage level leads to a significant change in the biochemical and cellular effects of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate their activity. It has been reported to affect metabolic flux by altering the activity of key enzymes involved in metabolic processes . This compound can also influence metabolite levels by modulating the expression of genes involved in metabolic pathways, leading to changes in the overall metabolic profile of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its biochemical effects. This compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can accumulate in specific compartments, leading to localized effects on cellular function. The distribution of this compound within tissues also affects its overall biochemical and cellular effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments within the cell through targeting signals and post-translational modifications . Its localization within organelles such as the nucleus, mitochondria, and endoplasmic reticulum influences its biochemical effects, including its interactions with biomolecules and its impact on cellular processes.

Preparation Methods

The synthesis of 2,3-Dichloro-5-(trifluoromethyl)isonicotinamide typically involves the chlorination and fluorination of pyridine derivatives. One common method starts with 2-amino-5-methylpyridine, which undergoes chlorination and diazotization in the presence of copper chloride to form 2,3-dichloro-5-(trifluoromethyl)pyridine. This intermediate is then reacted with hydrogen fluoride to yield the final product .

Chemical Reactions Analysis

2,3-Dichloro-5-(trifluoromethyl)isonicotinamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The compound can be hydrolyzed to form corresponding acids or amides.

Scientific Research Applications

2,3-Dichloro-5-(trifluoromethyl)isonicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-(trifluoromethyl)isonicotinamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2,3-Dichloro-5-(trifluoromethyl)isonicotinamide can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and applications of this compound in various fields.

Properties

IUPAC Name

2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3N2O/c8-4-3(6(13)15)2(7(10,11)12)1-14-5(4)9/h1H,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHHWPOWBMGPQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)Cl)C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601210559
Record name 2,3-Dichloro-5-(trifluoromethyl)-4-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601210559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198475-46-5
Record name 2,3-Dichloro-5-(trifluoromethyl)-4-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198475-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-5-(trifluoromethyl)-4-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601210559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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